molecular formula C14H20ClN3O B12223912 2-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol

2-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol

Cat. No.: B12223912
M. Wt: 281.78 g/mol
InChI Key: RILAYZVCRABGRY-UHFFFAOYSA-N
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Description

2-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol is an organic compound that features a phenol group attached to a pyrazole moiety via an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves the reaction of 2-hydroxybenzaldehyde with 1-isopropyl-3-methyl-1H-pyrazol-4-amine in the presence of a reducing agent. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyrazole moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol
  • 2-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}phenol
  • 2-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol

Uniqueness

2-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol is unique due to the presence of the isopropyl group on the pyrazole ring, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

2-[[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-10(2)17-9-13(11(3)16-17)15-8-12-6-4-5-7-14(12)18;/h4-7,9-10,15,18H,8H2,1-3H3;1H

InChI Key

RILAYZVCRABGRY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CC=C2O)C(C)C.Cl

Origin of Product

United States

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